molecular formula C16H25N3O2 B7986791 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7986791
M. Wt: 291.39 g/mol
InChI Key: UTJVYNHSZGVMRD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a piperidine-derived carbamate compound characterized by an (R)-configured chiral center at the piperidin-3-yl position. Its structure includes a 2-amino-ethyl substituent on the piperidine nitrogen and a methyl-carbamic acid benzyl ester group. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of ligands for G protein-coupled receptors (GPCRs) and ion channel modulators .

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVYNHSZGVMRD-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

The synthesis begins with reductive amination of 1-benzylpiperidin-4-one using ammonia and Raney-Ni as a catalyst. This step generates the primary amine intermediate, 1-benzyl-4-aminopiperidine, with >95% conversion efficiency under hydrogen pressure (20–50 bar) at 60–80°C. The reaction is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Key Conditions

ParameterValueSource
CatalystRaney-Ni
Temperature60–80°C
Pressure20–50 bar H₂
SolventMethanol

Deprotection of Benzyl Group

The benzyl group is removed via catalytic hydrogenation using Pd/C (10% w/w) in ethanol at ambient conditions. This step yields 4-aminopiperidine hydrochloride, which is neutralized to the free base using aqueous sodium hydroxide.

Carbamate Formation Strategies

Palladium-Catalyzed Carbonylation

A patent by EP1669346A1 describes the use of palladium catalysts (e.g., X₂Pd(PPh₃)₂) for carbonylating 2-haloaryl compounds with carbon monoxide and water. This method avoids protective groups, directly forming carbamic acid esters. For the target compound, (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester undergoes carbonylation at 115°C under 8 bar CO pressure, achieving 87% yield.

Reaction Scheme

(2-Bromo-4-methylphenyl)-carbamate+CO+H2OPd catalystCarbamic Acid Ester\text{(2-Bromo-4-methylphenyl)-carbamate} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{Carbamic Acid Ester}

Di(2-pyridyl) Carbonate (DPC) Mediated Coupling

DPC, an efficient alkoxycarbonylation reagent, reacts with primary or secondary amines to form carbamates. The method involves generating a mixed carbonate intermediate, which is then treated with the piperidine amine under mild conditions (room temperature, triethylamine). This approach achieves yields of 75–85% for tertiary carbamates.

Example Protocol

  • Mixed Carbonate Formation : React DPC with benzyl alcohol (1:1 molar ratio) in acetonitrile.

  • Aminolysis : Add 4-aminopiperidine derivative and triethylamine (1.2 equiv) at 25°C for 12 hours.

Chiral Resolution and Enantioselective Synthesis

Chemoenzymatic Transamination

A 2025 study (WO2019145718A1) details a three-step chemoenzymatic route starting from ethyl N-Boc-D-pyroglutamate. Transaminase (ATA-117) catalyzes the stereoselective amination of a ketone intermediate, followed by spontaneous cyclization to form the (3R,6R)-piperidine scaffold. The final carbamate is formed using benzyl chloroformate, achieving >99.9% enantiomeric excess (ee).

Optimized Conditions

ParameterValueSource
EnzymeATA-117
Temperature30°C
Yield65.8% (overall)

Lithium Aluminum Hydride Reduction

A patent (WO2007112368A1) employs LiAlH₄ (1.6 equiv) in tetrahydrofuran (THF) to reduce (R)-3-aminopiperidin-2-one hydrochloride. The reaction proceeds at 55–65°C, yielding (R)-3-aminopiperidine, which is subsequently carbamated with benzyl chloroformate.

Critical Notes

  • Excess LiAlH₄ improves conversion but requires careful quenching to prevent side reactions.

  • Filtration isolates the dihydrochloride salt, avoiding vacuum distillation.

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems enhance safety and efficiency. A 2025 study (EP1609781B1) reports a 4,000-gram batch of (R)-3-aminopiperidine dihydrochloride using automated temperature control (25–35°C during reduction, 55–65°C during cyclization).

Scalability Data

MetricValueSource
Batch Size4,000 g
Purity99.2% (HPLC)
Cycle Time8 hours

Purification and Characterization

Final purification involves high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient). The product is characterized via:

  • Mass Spectrometry (MS) : m/z 291.39 [M+H]⁺.

  • Differential Scanning Calorimetry (DSC) : Melting point 148–150°C.

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost Efficiency
Chemoenzymatic65.8%>99.9HighModerate
LiAlH₄ Reduction78%98.5HighLow
Palladium Carbonylation87%N/AModerateHigh

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds with similar structural features may exhibit properties that modulate neurotransmitter systems, particularly the dopamine and norepinephrine transporters. This suggests potential antidepressant effects through the enhancement of monoaminergic signaling pathways .
  • Cognitive Enhancement :
    • Studies suggest that derivatives of piperidine compounds can influence cognitive functions, potentially serving as cognitive enhancers. The modulation of cholinergic and glutamatergic systems is particularly relevant in this context .
  • Pain Management :
    • There is evidence that carbamate esters can exhibit analgesic properties. Compounds structurally related to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester may also contribute to pain relief by acting on specific receptors involved in pain modulation .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with carbamic acids. The development of synthetic routes has been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .

Case Studies

  • Study on Dopamine Transporter Affinity :
    • A series of compounds based on piperidine structures were evaluated for their binding affinity to the dopamine transporter (DAT). This compound showed promising results, indicating its potential as a lead compound for further development in treating disorders like ADHD and depression .
  • Exploration in Pain Relief :
    • In vitro studies demonstrated that related carbamate esters exhibited significant analgesic effects in animal models. This positions this compound as a candidate for further exploration in pain management therapies .

Potential Side Effects and Toxicity

While the pharmacological potential is significant, it is crucial to consider the safety profile of this compound. Preliminary studies suggest that while it may have therapeutic benefits, the risk of side effects such as gastrointestinal disturbances or central nervous system effects should be assessed through comprehensive toxicological evaluations .

Mechanism of Action

The mechanism by which [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Piperidine Ring

Several analogs differ in the substitution position of the 2-amino-ethyl group on the piperidine ring:

Compound Name Substitution Position Molecular Formula Molecular Weight (g/mol) Key Features
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester Piperidin-4-yl Not Provided Not Provided Discontinued; positional isomer with altered steric and electronic effects
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Piperidin-2-yl Not Provided Not Provided Enhanced rigidity due to proximity of substituents; potential for altered receptor binding
Target Compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidin-3-yl C16H23N3O2 (inferred) ~285.38 (calculated) Optimal balance of flexibility and stereoselectivity for biological activity

Key Insight : The 3-position substitution in the target compound may offer superior conformational adaptability compared to 2- or 4-position isomers, influencing its efficacy in drug discovery .

Heterocycle and Functional Group Variations

Pyrrolidine vs. Piperidine Derivatives
  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6):
    • Structure : Pyrrolidine (5-membered ring) with 2-hydroxy-ethyl and ethyl-carbamate groups.
    • Molecular Weight : 292.38 (C16H24N2O3) .
    • Comparison : The smaller pyrrolidine ring increases ring strain but enhances hydrogen bonding via the hydroxyl group. Reduced steric hindrance compared to piperidine derivatives may alter pharmacokinetics .
Carboxymethyl-Amino Modifications
  • (R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-23-6): Structure: Carboxymethyl-ethyl-amino substituent on piperidine. Molecular Weight: 320.39 (C17H24N2O4) . Comparison: The carboxylic acid moiety improves water solubility but may reduce blood-brain barrier permeability. Useful in polar-targeted therapies .
  • (S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353994-03-2): Structure: Stereochemical inversion (S-configuration) and methyl-amino group. Molecular Weight: 306.36 (C16H22N2O4) . Comparison: The (S)-enantiomer may exhibit divergent receptor selectivity, highlighting the importance of chirality in drug design .

Carbamate Ester Variations

Compound Name Carbamate Substituent Molecular Weight (g/mol) Biological Relevance
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Isopropyl 347.45 (C19H29N3O3) Increased lipophilicity enhances membrane permeability but may reduce solubility
Target Compound Methyl ~285.38 Moderate lipophilicity balances bioavailability and metabolic stability

Key Insight : Methyl carbamates are preferred for intermediates due to their synthetic versatility, whereas bulkier groups (e.g., isopropyl) are reserved for specialized applications .

Biological Activity

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1353995-58-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic areas.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.395 g/mol
  • CAS Number : 1353995-58-0

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The presence of the piperidine moiety enhances brain exposure and activity against cholinesterases, making it a candidate for cognitive enhancement therapies.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, possess anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study showed that compounds with similar structures induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease. A structure–activity relationship study highlighted that compounds with an N-benzyl moiety exhibited superior inhibition of cholinesterases, supporting their use in multi-target approaches for neurodegenerative disorders .

Antimicrobial Activity

Research has also revealed antimicrobial properties against pathogenic bacteria. Compounds similar to this compound have shown effectiveness against strains such as MRSA and E. coli, indicating potential applications in treating bacterial infections .

Case Studies

Study ReferenceFocus AreaFindings
AnticancerInduced apoptosis in FaDu cells; better cytotoxicity than bleomycin.
NeuroprotectionInhibition of AChE and BuChE; potential for Alzheimer’s treatment.
AntimicrobialEffective against MRSA and E. coli; good biocompatibility noted.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis involves coupling reactions using triethylamine as a base and DMF as a solvent, followed by heating (e.g., 100°C for 6 hours). Purification is typically achieved via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane. Yields vary depending on the electrophilic partner (e.g., 5-fluoro-pyrimidine or dibromo-pyridine). Key parameters include stoichiometric ratios, solvent choice, and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry and substitution pattern of the piperidine ring. Mass spectrometry (MS) provides molecular weight verification (e.g., M+1 peaks at 345.29 for pyrimidine derivatives). Infrared (IR) spectroscopy can identify carbamate carbonyl stretches (~1734 cm⁻¹). Challenges include distinguishing stereoisomers, which may require chiral HPLC or X-ray crystallography .

Q. How is the benzyl ester group utilized as a protective strategy in synthetic workflows?

  • Methodological Answer : The benzyl ester protects the carbamate group during multi-step syntheses. It is typically removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl/water at elevated temperatures). This strategy prevents undesired nucleophilic attacks on the carbamate during subsequent reactions, such as amine alkylations or acylations .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with heteroaryl halides?

  • Methodological Answer : The aminoethyl-piperidine moiety acts as a nucleophile, reacting with heteroaryl halides (e.g., 3,4-dibromo-pyridine) via SNAr (nucleophilic aromatic substitution) or transition metal-catalyzed coupling. Steric hindrance from the (R)-configured piperidine influences regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using HPLC monitor intermediate formation .

Q. How does the (R)-stereochemistry impact biological activity or binding interactions?

  • Methodological Answer : The (R)-configuration may enhance binding to chiral targets, such as G-protein-coupled receptors (GPCRs) or enzymes. Comparative studies with (S)-isomers (e.g., via enzymatic assays or molecular docking) reveal stereospecific interactions. For example, similar piperidine derivatives show altered potency in kinase inhibition assays due to spatial alignment with hydrophobic pockets .

Q. What computational tools are used to study conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMF) model the flexibility of the aminoethyl side chain and piperidine ring. Free energy landscapes identify dominant conformers, while 3D visualization tools (e.g., PyMOL) map steric and electronic features critical for ligand-receptor interactions .

Q. How can researchers address contradictory yield data in scaling up synthesis?

  • Methodological Answer : Inconsistent yields often arise from impurities in starting materials or suboptimal chromatographic gradients. Troubleshooting includes:

  • Purity checks : Use HPLC to verify reagent quality.
  • Parameter optimization : Adjust reaction time (e.g., extended heating for sluggish reactions) or solvent polarity (e.g., switching from DMF to acetonitrile).
  • Scale-up protocols : Implement flow chemistry for better heat/mass transfer .

Q. What role does this compound play in developing kinase inhibitors or protease substrates?

  • Methodological Answer : The compound serves as a scaffold for attaching pharmacophores (e.g., fluoropyridines or pteridines) to target enzymes. For example, derivatives with 5-fluoro-pyrimidine groups (M+1: 345.29) have been tested in kinase inhibition assays. Structural modifications (e.g., replacing benzyl with tert-butyl esters) modulate solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.